Cas no 1521610-61-6 (4-(2-fluoroethyl)oxane-4-carboxylic acid)

4-(2-fluoroethyl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoroethyl)oxane-4-carboxylic acid
- AKOS019262936
- 1521610-61-6
- EN300-2006618
-
- インチ: 1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11)
- InChIKey: NLPIJVNEUMYWNW-UHFFFAOYSA-N
- ほほえんだ: FCCC1(C(=O)O)CCOCC1
計算された属性
- せいみつぶんしりょう: 176.08487243g/mol
- どういたいしつりょう: 176.08487243g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-(2-fluoroethyl)oxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006618-2.5g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 2.5g |
$2211.0 | 2023-09-16 | |
Enamine | EN300-2006618-10.0g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 10g |
$4852.0 | 2023-06-02 | |
Enamine | EN300-2006618-0.25g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 0.25g |
$559.0 | 2023-09-16 | |
1PlusChem | 1P028ZMR-250mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 250mg |
$753.00 | 2024-06-20 | |
1PlusChem | 1P028ZMR-2.5g |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 2.5g |
$2795.00 | 2024-06-20 | |
Enamine | EN300-2006618-10g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 10g |
$4852.0 | 2023-09-16 | |
Aaron | AR028ZV3-10g |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 10g |
$6697.00 | 2023-12-15 | |
Aaron | AR028ZV3-500mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 500mg |
$1234.00 | 2025-02-17 | |
1PlusChem | 1P028ZMR-50mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 50mg |
$375.00 | 2024-06-20 | |
Enamine | EN300-2006618-1.0g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 1g |
$1129.0 | 2023-06-02 |
4-(2-fluoroethyl)oxane-4-carboxylic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-(2-fluoroethyl)oxane-4-carboxylic acidに関する追加情報
Introduction to 4-(2-fluoroethyl)oxane-4-carboxylic acid (CAS No. 1521610-61-6)
4-(2-fluoroethyl)oxane-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1521610-61-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxane derivative family, characterized by its cyclic ether structure, which is further modified by the presence of a fluorinated ethyl side chain and a carboxylic acid functional group at the fourth position of the oxane ring. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The fluoroethyl moiety in the molecular structure introduces a fluorine atom into the ethyl group, which is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Fluorinated compounds are widely recognized for their ability to influence drug efficacy and selectivity, making them invaluable in medicinal chemistry. The carboxylic acid functionality provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties for specific biological applications.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their diverse pharmacological activities. 4-(2-fluoroethyl)oxane-4-carboxylic acid has emerged as a key intermediate in the synthesis of various bioactive molecules. Its oxane ring, a six-membered cyclic ether, contributes to its stability and flexibility, allowing it to interact effectively with biological macromolecules. This structural motif has been explored in the development of inhibitors targeting enzymes involved in critical metabolic pathways.
One of the most compelling aspects of 4-(2-fluoroethyl)oxane-4-carboxylic acid is its potential in drug discovery. The combination of fluorine substitution and carboxylic acid functionality offers multiple opportunities for designing molecules with enhanced pharmacological profiles. For instance, fluorine atoms can increase lipophilicity and binding affinity, while the carboxylic acid group can be used to form hydrogen bonds or participate in salt formation, improving solubility and bioavailability. These attributes make it an attractive scaffold for developing small-molecule drugs targeting diseases such as cancer, inflammation, and infectious disorders.
Recent studies have highlighted the role of oxane derivatives in medicinal chemistry due to their ability to mimic natural products and exhibit favorable pharmacokinetic properties. The incorporation of fluorine into these derivatives further enhances their potential as drug candidates. For example, fluorinated oxanes have been shown to exhibit inhibitory activity against certain kinases and proteases, which are overexpressed in tumor cells. This has led to investigations into 4-(2-fluoroethyl)oxane-4-carboxylic acid as a precursor for kinase inhibitors and other anticancer agents.
The synthetic pathways for 4-(2-fluoroethyl)oxane-4-carboxylic acid have been optimized to ensure high yield and purity, making it accessible for industrial-scale production. Advanced synthetic techniques, including catalytic hydrogenation and fluorination reactions, have been employed to construct the desired framework efficiently. These methods align with modern green chemistry principles, minimizing waste and maximizing atom economy.
In addition to its pharmaceutical applications, 4-(2-fluoroethyl)oxane-4-carboxylic acid has found utility in biochemical research as a tool compound for studying enzyme mechanisms and ligand-receptor interactions. Its well-defined structure allows researchers to probe specific interactions at atomic resolution using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This has facilitated a deeper understanding of molecular recognition processes in biological systems.
The growing interest in fluorinated compounds has also spurred innovation in analytical methods for their characterization. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of 4-(2-fluoroethyl)oxane-4-carboxylic acid derivatives. These analytical advancements ensure that researchers can reliably assess the quality of their synthetic products before proceeding with biological evaluations.
Future directions in the study of 4-(2-fluoroethyl)oxane-4-carboxylic acid include exploring its role in modulating immune responses and developing novel antimicrobial agents. The oxane ring’s ability to interact with biological targets suggests potential applications in immunomodulatory therapies, where precise control over molecular interactions is crucial. Furthermore, the introduction of fluorine atoms can enhance antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The versatility of 4-(2-fluoroethyl)oxane-4-carboxylic acid as a building block underscores its importance in modern drug discovery efforts. By leveraging its unique structural features, researchers can design molecules with improved therapeutic efficacy and reduced side effects. As our understanding of fluorinated heterocycles continues to expand, compounds like this are expected to play an increasingly significant role in addressing unmet medical needs.
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